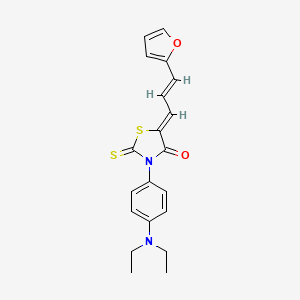

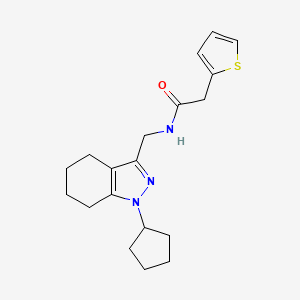

![molecular formula C9H7ClFN3O2S B2880308 3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole CAS No. 339105-84-9](/img/structure/B2880308.png)

3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Attached to this ring is a sulfonyl group (-SO2-) linked to a 2-chloro-6-fluorobenzyl group. The presence of these functional groups could give this compound unique chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-triazole ring and the benzene ring in the 2-chloro-6-fluorobenzyl group are aromatic, meaning they have a cyclic, planar structure with delocalized π electrons . The sulfonyl group is a strong electron-withdrawing group, which could affect the reactivity of the compound .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The 1,2,4-triazole ring could potentially undergo reactions at the nitrogen atoms, while the sulfonyl group could participate in substitution reactions . The 2-chloro-6-fluorobenzyl group could also undergo various reactions, particularly at the benzylic position .Applications De Recherche Scientifique

Applications in Organic Synthesis

Triazole derivatives are pivotal in organic synthesis, serving as intermediates for generating metallo azavinyl carbene intermediates. These intermediates facilitate various synthetic transformations, including transannulation, cyclopropanations, and ring expansions, contributing to the synthesis of highly functionalized nitrogen-based heterocycles. This application underscores the utility of triazole derivatives in expanding the toolbox of organic synthesis, enabling the creation of complex molecular architectures (Anbarasan, Yadagiri, & Rajasekar, 2014).

Contributions to Medicinal Chemistry

In medicinal chemistry, the synthesis and evaluation of 1,2,3-Triazole derivatives containing the sulfonyl group highlight their biological significance. These compounds have been explored for their potential in drug design, demonstrating moderate activity against various cancer cell lines. The regioselective synthesis of such derivatives exemplifies the integration of organic synthesis and pharmacological evaluation, advancing the development of new therapeutic agents (Salinas-Torres et al., 2022).

Advanced Materials Development

Triazole derivatives also find applications in the development of advanced materials. For instance, the synthesis of novel blend membranes incorporating fluorinated copolymers bearing azole functions, including 1H-1,2,4-triazole, for proton exchange membrane fuel cells (PEMFCs) operating at low relative humidity. The exploration of these materials contributes to the advancement of fuel cell technologies, offering insights into the influence of the azole group on membrane properties and performance (Campagne, David, Améduri, Jones, Roziere, & Roche, 2013).

Safety and Hazards

As with any chemical compound, handling “3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole” would require appropriate safety measures. It’s important to use personal protective equipment and follow safe laboratory practices. If the compound is hazardous, it should be disposed of in accordance with local regulations .

Propriétés

IUPAC Name |

5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFN3O2S/c10-7-2-1-3-8(11)6(7)4-17(15,16)9-12-5-13-14-9/h1-3,5H,4H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTDWSZZFNSWOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CS(=O)(=O)C2=NC=NN2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901332586 |

Source

|

| Record name | 5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901332586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24817556 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

339105-84-9 |

Source

|

| Record name | 5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901332586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(methylthio)phenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2880231.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2880232.png)

![6-(3-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2880234.png)

![1H-Imidazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2880239.png)

![2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose](/img/structure/B2880240.png)

![N-[(2-chlorophenyl)methyl]cyclopentanamine](/img/structure/B2880242.png)

![4-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2880245.png)